molecular formula C20H17N3OS2 B12132412 2-Imino-3-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-5-phenyl-1,3-thiazolidin-4-one

2-Imino-3-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-5-phenyl-1,3-thiazolidin-4-one

Cat. No.: B12132412
M. Wt: 379.5 g/mol
InChI Key: KBJMZLCYLXHEOK-UHFFFAOYSA-N
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Description

2-Imino-3-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-5-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound that contains both thiazole and thiazolidinone rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-3-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-5-phenyl-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylbenzylamine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized with α-haloketones to form the thiazole ring.

    Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by reacting the thiazole derivative with phenyl isothiocyanate and an appropriate aldehyde under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the imine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thiazolidinones.

Scientific Research Applications

2-Imino-3-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-5-phenyl-1,3-thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Biological Studies: It is used in biological assays to study enzyme inhibition, receptor binding, and cellular uptake.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of 2-Imino-3-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-5-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in enzyme function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Imino-5-(4-methylbenzyl)-1,3-thiazolidin-4-one: Similar structure but lacks the phenyl group.

    2-Imino-3-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1,3-thiazolidin-4-one: Similar structure but lacks the phenyl group on the thiazolidinone ring.

Uniqueness

2-Imino-3-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-5-phenyl-1,3-thiazolidin-4-one is unique due to the presence of both thiazole and thiazolidinone rings, along with the phenyl group

Properties

Molecular Formula

C20H17N3OS2

Molecular Weight

379.5 g/mol

IUPAC Name

2-imino-3-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-5-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H17N3OS2/c1-13-7-9-14(10-8-13)11-16-12-22-20(25-16)23-18(24)17(26-19(23)21)15-5-3-2-4-6-15/h2-10,12,17,21H,11H2,1H3

InChI Key

KBJMZLCYLXHEOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)N3C(=O)C(SC3=N)C4=CC=CC=C4

Origin of Product

United States

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